A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyphenyl)picolinamide
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyphenyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry. It details a standard synthesis protocol, comprehensive characterization data, and a potential workflow for its preparation and analysis. The information is intended to serve as a practical guide for researchers engaged in the synthesis, evaluation, and development of novel chemical entities.
Synthesis of N-(2-Hydroxyphenyl)picolinamide
The synthesis of N-(2-Hydroxyphenyl)picolinamide is typically achieved through the formation of an amide bond between picolinic acid and 2-aminophenol (B121084). This reaction, a nucleophilic acyl substitution, can be facilitated by activating the carboxylic acid group of picolinic acid. A common and effective method involves the use of a coupling agent.
A representative reaction scheme is as follows:
Picolinic Acid + 2-Aminophenol → N-(2-Hydroxyphenyl)picolinamide
This transformation is often carried out using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) in an appropriate organic solvent[1].
Characterization Data
Following synthesis and purification, the identity and purity of N-(2-Hydroxyphenyl)picolinamide are confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Spectroscopic analysis provides structural confirmation of the synthesized compound. The following tables summarize key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data (DMSO-d₆) Note: Predicted chemical shifts based on analysis of similar structures and general principles. Actual values may vary.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Amide N-H |
| ~9.8 | Singlet | 1H | Phenolic O-H |
| ~8.6 | Doublet | 1H | Pyridine-H (α to N) |
| ~8.2-7.8 | Multiplet | 2H | Pyridine-H |
| ~7.6-7.4 | Multiplet | 1H | Pyridine-H |
| ~7.2-6.8 | Multiplet | 4H | Phenyl-H |
Table 2: IR Spectral Data Note: Key vibrational frequencies based on data for analogous structures[2].
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1650 | C=O stretching (Amide I) |
| ~1590, 1480 | C=C stretching (Aromatic) |
| ~1530 | N-H bending (Amide II) |
| ~1250 | C-N stretching, C-O stretching |
Table 3: Mass Spectrometry Data
| m/z (Method: ESI+) | Assignment |
| 215.08 | [M+H]⁺ |
| 237.06 | [M+Na]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of N-(2-Hydroxyphenyl)picolinamide.
This protocol describes the amide coupling of picolinic acid and 2-aminophenol.
Materials and Reagents:
-
Picolinic acid
-
2-Aminophenol
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBT)
-
Toluene (B28343), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of picolinic acid (1.0 eq) and 2-aminophenol (1.0 eq) in anhydrous toluene, add HOBT (1.1 eq)[1].
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in toluene dropwise to the cooled mixture over 15 minutes[1].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure N-(2-Hydroxyphenyl)picolinamide.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, and integrations[3].
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule[3].
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into a mass spectrometer using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Potential Biological Activity Pathway
Derivatives of picolinamide and structurally related salicylanilides have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects[4][5]. Some N,N-arylalkyl-picolinamide derivatives have been shown to target the RNA-binding protein HuR[6]. HuR is known to stabilize the mRNA of proteins involved in inflammation and cell proliferation, such as cytokines (e.g., TNF-α) and proto-oncogenes. Inhibition of HuR can lead to the degradation of these target mRNAs, thereby reducing the expression of inflammatory and cancer-promoting proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
